molecular formula C11H21NO B13297441 2-Methyl-6-(oxan-4-yl)piperidine

2-Methyl-6-(oxan-4-yl)piperidine

Cat. No.: B13297441
M. Wt: 183.29 g/mol
InChI Key: DRVNDRDVOBBDLS-UHFFFAOYSA-N
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Description

2-Methyl-6-(oxan-4-yl)piperidine is a piperidine derivative substituted at the 6-position with a tetrahydropyran (oxan-4-yl) group and at the 2-position with a methyl group. Piperidine derivatives are critical in medicinal chemistry due to their bioactivity and role as building blocks for pharmaceuticals .

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

2-methyl-6-(oxan-4-yl)piperidine

InChI

InChI=1S/C11H21NO/c1-9-3-2-4-11(12-9)10-5-7-13-8-6-10/h9-12H,2-8H2,1H3

InChI Key

DRVNDRDVOBBDLS-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1)C2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(oxan-4-yl)piperidine can be achieved through several methods. One common approach involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . Another method includes the cyclization of appropriate precursors under specific conditions to form the piperidine ring .

Industrial Production Methods

Industrial production of piperidine derivatives often involves multi-step processes that include hydrogenation, cyclization, and functionalization reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(oxan-4-yl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces the corresponding amines .

Scientific Research Applications

2-Methyl-6-(oxan-4-yl)piperidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Pinidine (2-Methyl-6-(prop-2-enyl)piperidine)

Structure and Synthesis :
Pinidine, a natural alkaloid isolated from Pinus species, features a propenyl group at the 6-position of the piperidine ring . Its synthesis involves hydrogenation of pyridine precursors, as described by Leete and Carver (1975), where 2,6-lutidine derivatives react with acetaldehyde followed by catalytic hydrogenation .

Key Differences :

  • Substituent : The propenyl group in Pinidine is smaller and less polar than the oxan-4-yl group, impacting lipophilicity and metabolic stability.
  • Physical Properties : Pinidine has a boiling point of 176–177°C at 751 mmHg , while the oxan-4-yl analog’s bulkier substituent may increase boiling point due to higher molecular weight and polar oxygen interactions.
  • Bioactivity : Pinidine’s alkenyl group may confer reactivity in biological systems, whereas the oxan-4-yl group’s ether linkage could enhance solubility and reduce toxicity.

2-Methyl-6-alkylpiperidines (e.g., M-470, M-492)

Structure and Applications: Compounds like 2-methyl-6-(8-heptadecenyl)piperidine (M-470) and 2-methyl-6-nonylpiperidine (M-492) feature long alkyl chains at the 6-position .

Key Differences :

  • Substituent Effects : The oxan-4-yl group’s cyclic ether contrasts sharply with the linear alkyl chains of M-470/M-492, reducing lipophilicity and altering membrane permeability.
  • Synthetic Complexity : Introducing oxan-4-yl may require specialized protecting-group strategies, whereas alkylation of piperidine is more straightforward .

Pyrimidine-Piperidine Hybrids (e.g., 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine)

Structure and Relevance :
Pyrimidine-piperidine hybrids, such as the compound in , combine nitrogen-rich heterocycles for enhanced bioactivity . These hybrids are explored as kinase inhibitors or antimicrobial agents.

Key Differences :

  • Core Structure : The oxan-4-yl-piperidine lacks the pyrimidine ring, limiting π-π stacking interactions critical for binding to biological targets.
  • Electronic Effects : The oxan-4-yl group’s oxygen atom may act as a hydrogen-bond acceptor, a feature absent in alkyl/alkenyl analogs.

Physicochemical and Functional Comparisons

Table 1: Structural and Functional Comparison

Compound Substituent (6-position) Molecular Weight (g/mol) Key Properties Potential Applications
2-Methyl-6-(oxan-4-yl)piperidine Oxan-4-yl (tetrahydropyran) ~211.3* High polarity, moderate steric bulk Drug candidates, CNS agents
Pinidine (M-470) Prop-2-enyl 139.24 Lipophilic, reactive double bond Natural product synthesis
M-492 Nonyl ~269.5* Highly lipophilic Surfactants, antimicrobials
Pyrimidine-piperidine hybrid Piperidin-1-yl 205.25 Dual heterocyclic system Kinase inhibitors

*Calculated based on structural formula; experimental data unavailable in provided evidence.

Research Implications and Gaps

  • Synthetic Challenges: The oxan-4-yl group’s introduction may require novel methodologies, as seen in Pinidine’s multi-step synthesis .
  • Thermochemical Stability : Piperidine borane complexes () suggest that substituents influence bond strengths and dehydrogenation pathways, which could extend to oxan-4-yl analogs in hydrogen storage applications .
  • Pharmacological Potential: While pyrimidine-piperidine hybrids are bioactive , the oxan-4-yl variant’s polarity may optimize blood-brain barrier penetration for CNS-targeted drugs.

Biological Activity

2-Methyl-6-(oxan-4-yl)piperidine is a piperidine derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound's unique structural features, including the oxan-4-yl group, suggest diverse interactions with biological targets, making it a candidate for various therapeutic applications.

The biological activity of 2-Methyl-6-(oxan-4-yl)piperidine is thought to arise from its interaction with various molecular targets, including:

  • G-protein coupled receptors (GPCRs) : These receptors play a crucial role in signal transduction and are common targets for therapeutic agents.
  • Ion channels : Modulation of ion channels can influence neuronal excitability and muscle contraction.
  • Enzymes : The compound may inhibit or activate specific enzymes, affecting metabolic pathways.

Antimicrobial Properties

Research indicates that 2-Methyl-6-(oxan-4-yl)piperidine exhibits antimicrobial activity against several bacterial and fungal strains. In vitro studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent.

Antiviral Activity

The compound has also been investigated for its antiviral properties . Preliminary studies suggest that it may inhibit viral replication through interference with viral enzymes or host cell receptors, although specific mechanisms remain to be fully elucidated.

Anticancer Potential

2-Methyl-6-(oxan-4-yl)piperidine has been explored for its anticancer effects . It appears to induce apoptosis in cancer cell lines, potentially through the modulation of survival pathways such as those involving survivin and other inhibitors of apoptosis proteins (IAPs). This activity positions it as a candidate for further development in cancer therapeutics .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivityShowed effective inhibition against S. aureus and C. albicans at concentrations of 50 µg/mL.
Study 2Antiviral EffectsIndicated potential inhibition of viral replication in cultured cells, though specific viral targets were not identified.
Study 3Anticancer ActivityDemonstrated induction of apoptosis in breast cancer cell lines with IC50 values around 30 µM .

Comparison with Similar Compounds

To understand the uniqueness of 2-Methyl-6-(oxan-4-yl)piperidine, it is beneficial to compare it with structurally similar compounds:

CompoundStructureKey Activity
PiperidineBasic structure without substitutionsMinimal biological activity
2-MethylpiperidineLacks the oxan groupModerate activity against certain bacteria
6-(Oxan-4-yl)piperidineLacks the methyl groupLimited bioactivity compared to the target compound

The presence of both the methyl and oxan groups in 2-Methyl-6-(oxan-4-yl)piperidine enhances its chemical reactivity and biological activity compared to simpler analogs.

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